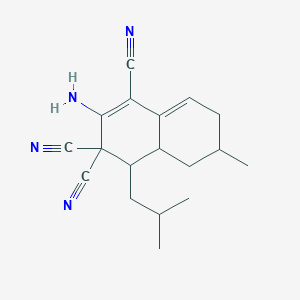![molecular formula C18H18N4O2S B6060580 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide](/img/structure/B6060580.png)
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide, also known as DAPTA, is a small molecule drug that has been extensively studied for its potential therapeutic applications. DAPTA belongs to the class of compounds known as chemokine receptor antagonists and has been shown to have a high affinity for the chemokine receptor CXCR4.
Mecanismo De Acción
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide works by inhibiting the binding of CXCR4 to its ligands, which are involved in the regulation of immune function and cell migration. By inhibiting the binding of CXCR4 to its ligands, this compound can modulate immune function and inhibit cell migration. This compound has been shown to inhibit the migration of cancer cells and HIV-infected cells, making it a potential therapeutic agent for these diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the migration of cancer cells and HIV-infected cells, making it a potential therapeutic agent for these diseases. This compound has also been shown to modulate immune function, which could have implications for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide in lab experiments is that it has a high affinity for the chemokine receptor CXCR4, making it a useful tool for studying the role of CXCR4 in immune function and cell migration. However, one of the limitations of using this compound in lab experiments is that it is a small molecule drug, which can limit its effectiveness in vivo.
Direcciones Futuras
There are a number of future directions for research on 2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide. One area of research is the development of more potent and selective CXCR4 antagonists. Another area of research is the development of new therapeutic applications for this compound, such as in the treatment of inflammatory diseases. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the use of 2-naphthylamine, which is reacted with 1-bromo-4-chlorobutane to form 2-(4-chlorobutyl)naphthalene-1-amine. This intermediate is then reacted with thiourea to form 2-(4-chlorobutyl)-1,3-dithiourethane. The final step involves the reaction of 2-(4-chlorobutyl)-1,3-dithiourethane with 4-amino-6-oxo-1,6-dihydropyrimidine-2-thiol to form this compound.
Aplicaciones Científicas De Investigación
2-[(4-amino-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-1-naphthylbutanamide has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity for the chemokine receptor CXCR4, which is involved in the regulation of immune function and cell migration. This compound has been shown to inhibit the binding of CXCR4 to its ligands, resulting in the inhibition of cell migration and the modulation of immune function. This compound has been studied for its potential applications in cancer, HIV/AIDS, and other inflammatory diseases.
Propiedades
IUPAC Name |
2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-naphthalen-1-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c1-2-14(25-18-21-15(19)10-16(23)22-18)17(24)20-13-9-5-7-11-6-3-4-8-12(11)13/h3-10,14H,2H2,1H3,(H,20,24)(H3,19,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOZLXAAYFMYJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC2=CC=CC=C21)SC3=NC(=CC(=O)N3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-phenylpiperazine](/img/structure/B6060507.png)
![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]isonicotinamide](/img/structure/B6060508.png)
![5-chloro-2-hydroxy-3-methoxybenzaldehyde [4-[(2-bromo-4-methylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B6060522.png)
![5-{[3-(2-hydroxyethyl)-4-isopropyl-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6060528.png)
![5-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B6060531.png)


![2-[1-(2-ethoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6060548.png)

![N-cyclopropyl-3-[1-(3-ethoxy-4-methoxybenzyl)-3-piperidinyl]propanamide](/img/structure/B6060557.png)
![5-chloro-2-[1-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B6060563.png)
![1-(2-methoxyethyl)-N-[2-(methylthio)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6060572.png)
![N-{3-[(anilinocarbonyl)amino]-2-methylphenyl}cyclopropanecarboxamide](/img/structure/B6060583.png)
![ethyl 4-{1-[(1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6060593.png)